molecular formula C8H11NOS B12434297 2-Thiophen-2-ylacetimidic acid ethyl ester CAS No. 57870-96-9

2-Thiophen-2-ylacetimidic acid ethyl ester

Cat. No.: B12434297
CAS No.: 57870-96-9
M. Wt: 169.25 g/mol
InChI Key: OICORECZJKWZOO-UHFFFAOYSA-N
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Description

2-Thiophen-2-ylacetimidic acid ethyl ester is an organosulfur compound featuring a thiophene ring linked to an acetimidic acid ethyl ester moiety. Its structure combines the aromaticity and electron-rich nature of thiophene with the reactivity of the imidic acid ester group, making it valuable in synthetic chemistry, particularly in heterocyclic synthesis and coordination chemistry.

Properties

CAS No.

57870-96-9

Molecular Formula

C8H11NOS

Molecular Weight

169.25 g/mol

IUPAC Name

ethyl 2-thiophen-2-ylethanimidate

InChI

InChI=1S/C8H11NOS/c1-2-10-8(9)6-7-4-3-5-11-7/h3-5,9H,2,6H2,1H3

InChI Key

OICORECZJKWZOO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=N)CC1=CC=CS1

Origin of Product

United States

Preparation Methods

The synthesis of 2-Thiophen-2-ylacetimidic acid ethyl ester can be achieved through several synthetic routes. One common method involves the condensation reaction of thiophene derivatives with appropriate reagents under specific conditions. For instance, the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis are notable methods for preparing thiophene derivatives . Industrial production methods may involve large-scale reactions using optimized conditions to ensure high yield and purity of the compound .

Chemical Reactions Analysis

2-Thiophen-2-ylacetimidic acid ethyl ester undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

The mechanism of action of 2-Thiophen-2-ylacetimidic acid ethyl ester involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and related compounds, highlighting differences in substituents, ester groups, and molecular properties.

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Groups Applications/Research Findings References
2-Thiophen-2-ylacetimidic acid ethyl ester Not explicitly provided Likely C₈H₉NOS₂ ~199.3 (estimated) Thiophen-2-yl, ethyl ester Acetimidic acid ethyl ester Likely used in heterocyclic synthesis -
Ethyl 2-(methylthio)acetimidate 749147-66-8 C₅H₁₁NOS 133.21 Methylthio group, ethyl ester Acetimidic acid ethyl ester Intermediate in organic synthesis
Di-2-thienylglycolic acid methyl ester Not provided C₁₁H₁₀O₃S₂ 254.33 Two thiophen-2-yl groups, methyl ester Glycolic acid methyl ester Certified reference material (TraceCERT®)
Thiophene-2-acetic acid 1918-77-0 C₆H₆O₂S 142.17 Thiophen-2-yl, carboxylic acid Carboxylic acid Precursor for esters and pharmaceuticals
Myristic acid ethyl ester 124-06-1 C₁₆H₃₂O₂ 256.42 Tetradecyl chain, ethyl ester Fatty acid ethyl ester Model for lipid behavior and membrane studies

Key Observations:

Ester Group Influence: Di-2-thienylglycolic acid methyl ester (methyl ester) exhibits higher hydrophobicity compared to ethyl esters due to shorter alkyl chains, which may impact solubility in organic solvents .

Functional Group Comparisons :

  • Ester vs. Acid : Thiophene-2-acetic acid lacks the imidic acid ester group, making it less reactive toward nucleophiles but more stable under acidic conditions. It serves as a precursor for ester derivatives like the target compound .
  • Chain Length : Myristic acid ethyl ester, a long-chain fatty acid ester, demonstrates significantly higher hydrophobicity than the target compound, which is relevant in studies of lipid bilayers or solvent interactions .

Safety and Handling :

  • Thiophene derivatives (e.g., Thiophene-2-acetic acid) are associated with skin/eye irritation hazards (H315, H319), suggesting similar precautions may apply to the target compound .

Synthetic Utility: Ethyl acetimidates, such as Ethyl 2-(methylthio)acetimidate, are known intermediates in the synthesis of heterocycles like thiazoles and imidazoles, implying that the target compound could facilitate analogous reactions with enhanced aromatic stabilization .

Biological Activity

2-Thiophen-2-ylacetimidic acid ethyl ester is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.

  • Molecular Formula : C10H11N3O2S
  • Molecular Weight : 239.28 g/mol
  • IUPAC Name : 2-(thiophen-2-yl)acetimidic acid ethyl ester

The biological activity of 2-thiophen-2-ylacetimidic acid ethyl ester is primarily attributed to its ability to act as a precursor for various biologically active compounds. The presence of both the thiophene ring and the imidic acid moiety allows it to interact with various molecular targets, including enzymes and receptors involved in inflammation and cancer pathways.

Anticancer Activity

Recent studies have indicated that derivatives of 2-thiophen-2-ylacetimidic acid exhibit significant anticancer properties. For instance, compounds derived from this structure have shown selective inhibitory activity against microsomal prostaglandin E synthase-1 (mPGES-1), a target implicated in cancer progression and inflammation. Notably, compounds based on this scaffold demonstrated low micromolar IC50 values in A549 lung cancer cell lines, indicating potent anticancer activity .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory potential. By inhibiting mPGES-1, it reduces the biosynthesis of prostaglandin E2 (PGE2), which is often upregulated in inflammatory conditions. This inhibition can lead to decreased inflammation and pain, making it a candidate for developing new anti-inflammatory drugs .

Case Studies and Research Findings

StudyFindings
Di Micco et al. (2021)Identified 2-thiophen-2-ylacetimidic acid derivatives as selective mPGES-1 inhibitors with promising anticancer activity in vitro.
Akitake et al. (2013)Highlighted the role of mPGES-1 in various pathologies including cancer, suggesting that targeting this enzyme could mitigate disease progression.
Jakobsson et al. (2000)Discussed the importance of PGE2 in tumor development, reinforcing the relevance of mPGES-1 as a therapeutic target.

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